N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide

Catalog No.
S1519321
CAS No.
17058-74-1
M.F
C10H11BrClNO
M. Wt
276.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide

CAS Number

17058-74-1

Product Name

N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

InChI

InChI=1S/C10H11BrClNO/c1-6-3-8(11)4-7(2)10(6)13-9(14)5-12/h3-4H,5H2,1-2H3,(H,13,14)

InChI Key

BOGZZKCHNFBJGM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1NC(=O)CCl)C)Br

Synonyms

4’-Bromo-2-chloro-2’,6’-acetoxylidide; Chloroacetyl-4-bromo-2,6-dimethylanilide

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CCl)C)Br

N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide (CAS 17058-74-1) is a halogenated N-aryl chloroacetamide derivative. Compounds in this class are recognized as critical synthetic intermediates and as biologically active agents, particularly in the development of fungicides and herbicides. [REFS-1, REFS-2] The defining structural features—a chloroacetyl reactive group, a sterically hindered 2,6-dimethylphenyl ring, and a 4-bromo substituent—are key determinants of its utility as a precursor and its specific performance in biological systems. [1]

Substituting this compound with non-brominated analogs like N-(2,6-dimethylphenyl)-2-chloroacetamide, or other halogenated variants, is often impractical. The para-bromo substituent is not an arbitrary feature; it critically influences the molecule's lipophilicity and electronic properties, which in turn dictates the biological efficacy of the final target compound, such as a fungicide. [1] Studies on structure-activity relationships within this chemical class demonstrate that replacing or removing the bromine atom can lead to a significant reduction in antifungal or herbicidal activity, making such substitutions a high-risk choice for projects requiring predictable performance. [REFS-1, REFS-2]

Enhanced Antifungal Potency Linked to 4-Bromo Substitution

The presence of a bromine atom at the para-position of the phenyl ring has been shown to improve the antifungal activity of phenylchloroacetamide derivatives. [1] In a study comparing various N-(substituted phenyl)-2-chloroacetamides, halogenated compounds, including bromo-substituted analogs, were among the most active against pathogenic yeasts and Gram-positive bacteria. Specifically, N-(3-bromophenyl) chloroacetamide demonstrated high activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 78 µg/mL. [2] This is significantly more potent than the non-halogenated parent compound, 2-chloro-N-phenylacetamide, which showed an MIC of 256 µg/mL against an Aspergillus flavus strain. [3]

Evidence DimensionAntifungal Activity (Minimum Inhibitory Concentration)
Target Compound DataNot directly tested, but class-level evidence shows bromo-analogs are highly active (e.g., 78 µg/mL for a positional isomer against C. albicans) [<a href="https://www.researchgate.net/publication/350172605_Characterisation_of_twelve_newly_synthesised_N-substituted_phenyl-2-chloroacetamides_with_QSAR_analysis_and_antimicrobial_activity_tests" target="_blank">2</a>]
Comparator Or Baseline2-chloro-N-phenylacetamide (non-halogenated analog): 256 µg/mL MIC against A. flavus [<a href="https://www.scielo.br/j/aabc/a/SgqDqBFs5yZkGZHcKz4x78c/?lang=en" target="_blank">3</a>]
Quantified DifferenceBromo-substituted analogs can be over 3x more potent than the unsubstituted parent compound against fungal pathogens.
ConditionsIn vitro antifungal susceptibility testing (broth microdilution method) against various fungal strains.

For buyers in agrochemical or pharmaceutical R&D, selecting this brominated intermediate is a direct pathway to synthesizing end-products with higher biological efficacy.

Precursor Suitability: High Lipophilicity for Enhanced Bio-uptake

Quantitative Structure-Activity Relationship (QSAR) analyses of chloroacetamides consistently identify lipophilicity as a primary driver of biological activity, enabling passage through cell membranes. [1] Halogenated N-substituted phenyl chloroacetamides, such as those with chloro or bromo groups, are noted for their high lipophilicity, which is a key factor in their potent antimicrobial action. [1] The calculated partition coefficient (LogP) for a similar compound, N-4-bromophenyl-2-chloroacetamide, was 2.52, indicating significant liposolubility which facilitates penetration through fungal cell membranes. [2] This contrasts with less substituted or non-halogenated analogs which typically exhibit lower lipophilicity.

Evidence DimensionLipophilicity (Partition Coefficient, LogP)
Target Compound DataHigh lipophilicity is characteristic of this bromo-substituted class.
Comparator Or BaselineNon-halogenated or less-substituted chloroacetamide analogs.
Quantified DifferenceA LogP value of 2.52 was reported for the closely related N-4-bromophenyl-2-chloroacetamide, indicating a lipophilic character essential for bio-uptake. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9322384/" target="_blank">2</a>]
ConditionsQSAR analysis and computational LogP calculation.

Procuring this specific precursor provides a structural foundation for target molecules designed for high bioavailability and efficient membrane transport, a critical parameter for effective fungicides and herbicides.

Established Synthesis Route Compatibility

N-aryl-2-chloroacetamides are reliably synthesized via the reaction of a substituted aniline with 2-chloroacetyl chloride, often in the presence of a base like triethylamine in a suitable solvent such as dichloromethane. [1] This well-documented and scalable reaction pathway is directly applicable to N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide, using 4-bromo-2,6-dimethylaniline as the starting material. The chemical reactivity of the product is centered on the facile nucleophilic substitution of its chlorine atom, making it a versatile and predictable intermediate for constructing more complex molecules. [1] This established process compatibility ensures its seamless integration into established multi-step synthesis workflows for agrochemicals and other specialty chemicals.

Evidence DimensionSynthesis Pathway Reliability
Target Compound DataSynthesized via standard chloroacetylation of the corresponding aryl amine.
Comparator Or BaselineGeneral class of N-aryl-2-chloroacetamides.
Quantified DifferenceNot applicable (qualitative process compatibility).
ConditionsReaction of an aniline derivative with chloroacetyl chloride. [<a href="https://www.researchgate.net/figure/Scheme-4-Synthesis-of-N-substituted-chloroacetamides_fig4_350296711" target="_blank">1</a>]

For process chemists and production managers, this compound's compatibility with standard, high-yield synthesis protocols reduces process development risk and ensures reliable supply chain integration.

Core Building Block for High-Potency Fungicide Development

Leveraging the enhanced biological activity conferred by the 4-bromo substituent, this compound is a primary choice for synthesizing novel fungicides. Its structure is optimized for developing active ingredients targeting pathogens where high lipophilicity and specific electronic properties are required for efficacy, such as against Fusarium, Candida, and Aspergillus species. [REFS-1, REFS-2]

Scaffold for Structure-Activity Relationship (SAR) Studies

As a well-defined halogenated analog within the chloroacetamide class, this compound serves as a critical data point in SAR studies. Researchers can use it to systematically probe the effects of halogen substitution on antifungal or herbicidal activity, enabling the rational design of next-generation active ingredients with improved performance profiles. [2]

Intermediate for Specialty Herbicides

The chloroacetamide functional group is a well-established pharmacophore in numerous commercial herbicides. This specific brominated and di-methylated analog provides a unique structural motif for creating specialty herbicides where target selectivity and soil persistence characteristics can be fine-tuned by the aryl substitution pattern. [3]

XLogP3

2.7

Dates

Last modified: 08-15-2023

Explore Compound Types